8-Benzyl-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for the purification and quantification of the final product . The process is designed to ensure high yield and purity, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like methanol, ethanol, and dichloromethane are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Benzyl-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Benzyl-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione involves its role as a selective adenosine A1 receptor antagonist . By binding to these receptors, it inhibits the action of adenosine, leading to bronchodilation and reduced bronchospasm. This mechanism is particularly beneficial in the treatment of respiratory conditions .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A non-selective adenosine receptor antagonist with stimulant effects.
Theophylline (1,3-dimethylxanthine): Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine (3,7-dimethylxanthine): A less potent adenosine receptor antagonist found in cocoa.
Uniqueness
8-Benzyl-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione is unique due to its selective antagonism of the adenosine A1 receptor, which provides targeted therapeutic effects with potentially fewer side effects compared to non-selective antagonists like caffeine .
Properties
IUPAC Name |
8-benzyl-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-18-14-13(15(22)19(2)16(18)23)20(8-9-21)12(17-14)10-11-6-4-3-5-7-11/h3-7,21H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGDSEHAXAFWOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279851 | |
Record name | 8-benzyl-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6329-79-9 | |
Record name | NSC14324 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-benzyl-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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